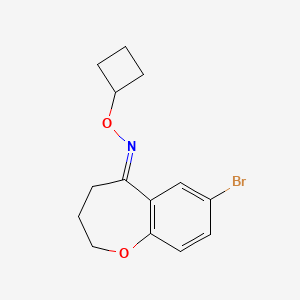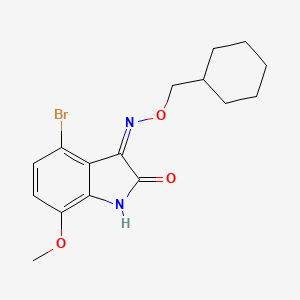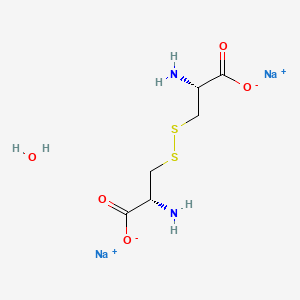
4-(1-Methyl-1-propylpentyl)phenol
Descripción general
Descripción
“4-(1-Methyl-1-propylpentyl)phenol” is a chemical compound with the molecular formula C15H24O . It has a molecular weight of 220.3505 .
Molecular Structure Analysis
The IUPAC Standard InChI for “this compound” isInChI=1S/C15H24O/c1-4-6-12-15(3,11-5-2)13-7-9-14(16)10-8-13/h7-10,16H,4-6,11-12H2,1-3H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a compound with the empirical formula C15H24O and a molecular weight of 220.35 . More detailed physical and chemical properties are not available in the sources I have access to.Aplicaciones Científicas De Investigación
Estrogenic Activity Studies
4-(1-Methyl-1-propylpentyl)phenol, as a specific isomer of nonylphenol, has been synthesized and studied for its estrogenic activities. Uchiyama et al. (2008) synthesized various branched nonylphenol isomers, including this compound, and tested their estrogenic activities using a recombinant yeast screen system. This research highlights the different estrogenic activities exhibited by the synthesized nonylphenol isomers, contributing to the understanding of the environmental and health impacts of nonylphenols Uchiyama, Makino, Saito, Katase, & Fujimoto, 2008.
Synthesis for Biological and Environmental Studies
Boehme et al. (2010) conducted a study focusing on the synthesis of different nonylphenol isomers, including this compound, for biological and environmental research. This study emphasizes the importance of understanding the structural impact on estrogenic effects and degradation behavior of individual nonylphenols in the environment. The synthesized nonylphenols provided valuable insights for environmental and health-related studies Boehme, Andries, Dötz, Thiele, & Guenther, 2010.
Antimicrobial Activity of Phenolic Compounds
Davidson and Brandén (1981) explored the antimicrobial activity of non-halogenated phenolic compounds, which may include derivatives such as this compound. This research provides an understanding of the effectiveness of phenolic compounds against bacteria, fungi, and viruses, and their potential applications in food preservation and medical applications Davidson & Brandén, 1981.
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-methyloctan-4-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-4-6-12-15(3,11-5-2)13-7-9-14(16)10-8-13/h7-10,16H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLDGOFIOZOJIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CCC)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101339738 | |
| Record name | 4-(1-Methyl-1-propylpentyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101339738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186825-40-1 | |
| Record name | 4-(1-Methyl-1-propylpentyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101339738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 186825-40-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-3-[(cyclobutyloxy)amino]-7-methyl-2H-indol-2-one](/img/structure/B3182738.png)
![(E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(cyclobutyloxy)methanimine](/img/structure/B3182741.png)
![6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one](/img/structure/B3182748.png)


![Methyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B3182778.png)


![Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B3182804.png)


